Urea, tetrakis(2-hydroxyethyl)-

Description

It belongs to a broader class of polyhydroxyethylated compounds, which are valued for their moisture-retention properties and biocompatibility.

Properties

CAS No. |

57462-27-8 |

|---|---|

Molecular Formula |

C9H20N2O5 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

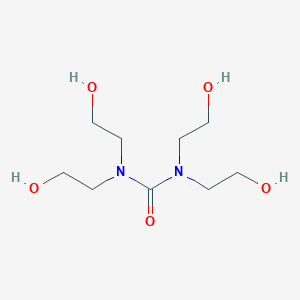

1,1,3,3-tetrakis(2-hydroxyethyl)urea |

InChI |

InChI=1S/C9H20N2O5/c12-5-1-10(2-6-13)9(16)11(3-7-14)4-8-15/h12-15H,1-8H2 |

InChI Key |

GRHQBTVCBZRVCM-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)C(=O)N(CCO)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

- Urea, Tetrakis(2-hydroxyethyl)- : Central urea moiety (NH₂CONH₂) modified with four 2-hydroxyethyl groups. This confers high polarity and water solubility .

- N,N,N',N'-Tetrakis(2-hydroxyethyl)terephthalamide: Features a terephthalic acid backbone with four hydroxyethyl groups.

- N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine : Ethylenediamine core with four hydroxyethyl groups. The amine groups enable chelation with metal ions, suggesting utility in catalysis or coordination chemistry .

Table 1: Structural Comparison

Physicochemical Properties

- Solubility : Urea, tetrakis(2-hydroxyethyl)- exhibits higher water solubility than its terephthalamide counterpart due to the absence of an aromatic hydrophobic core .

- Thermal Stability : Terephthalamide derivatives generally show higher thermal stability (evidenced by crystal structure studies) compared to urea-based analogs .

- Molecular Weight : While exact data for urea, tetrakis(2-hydroxyethyl)- is unavailable, related tetrakis(hydroxymethyl)phosphonium compounds (e.g., CAS 27104-30-9) have molecular weights ~200–500 g/mol, suggesting similar ranges for hydroxyethylated ureas .

Toxicity and Environmental Impact

- Urea Derivatives: Limited ecotoxicological data are available, but hydroxyethyl groups may reduce acute toxicity compared to halogenated analogs. For example, bisphenol A bis(2-hydroxyethyl)ether (BPA 2EO) has an algae toxicity EC50 >10 mg/L, indicating moderate environmental risk .

- Ethylenediamine Derivatives: Potential irritancy due to amine groups; safety data for similar compounds recommend skin/eye protection during handling .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing urea, tetrakis(2-hydroxyethyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between urea derivatives and ethylene oxide or 2-chloroethanol. Key parameters include temperature control (60–90°C), pH modulation (neutral to slightly basic), and solvent selection (e.g., THF or methanol). Impurities like unreacted ethylene oxide or byproducts (e.g., dihydroxyethyl urea) are monitored via HPLC or NMR . For example, excess ethylene oxide increases substitution efficiency but may require post-synthesis purification via column chromatography to isolate the tetrasubstituted product.

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of urea, tetrakis(2-hydroxyethyl)-?

Methodological Answer:

- ¹H NMR : Peaks at δ 3.4–3.6 ppm (methylene groups adjacent to hydroxyls) and δ 5.2–5.5 ppm (urea NH protons, broad singlet) confirm substitution.

- IR : Absorbance at ~3350 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=O stretch) are characteristic. Hydroxyl groups show a broad band at 3200–3600 cm⁻¹.

Cross-validation with mass spectrometry (ESI-MS) ensures molecular ion alignment with the theoretical mass (e.g., m/z 320.38 for C₁₄H₂₈N₂O₆) .

Q. Q3. What solvent systems are optimal for dissolving urea, tetrakis(2-hydroxyethyl)-, and how does polarity affect its stability?

Methodological Answer: The compound is highly polar due to hydroxyl and urea moieties, favoring dissolution in polar aprotic solvents (DMSO, DMF) or water. Stability studies in aqueous solutions show pH-dependent degradation: acidic conditions protonate urea NH, while alkaline media promote hydrolysis. Long-term storage recommendations include anhydrous solvents at 4°C under inert gas .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the hydroxyethyl groups influence the compound’s reactivity in coordination chemistry?

Methodological Answer: The hydroxyethyl groups act as polydentate ligands, forming complexes with transition metals (e.g., Ni²⁺, Zn²⁺). Steric hindrance from the substituents limits coordination geometry, favoring octahedral or square-planar configurations. Spectroscopic (UV-Vis) and crystallographic data (e.g., bond lengths: Ni–O ≈ 2.05 Å) reveal ligand field stabilization energies and spin states . For example, in [Ni₄Cl₄(C₄H₁₀NO₂)₄], the ligand adopts a µ₃-bridging mode, confirmed by single-crystal X-ray diffraction .

Q. Q5. What mechanistic insights explain contradictions in catalytic activity data for urea, tetrakis(2-hydroxyethyl)-, in organocatalysis?

Methodological Answer: Discrepancies arise from solvent-dependent aggregation states. In nonpolar solvents (toluene), the compound forms hydrogen-bonded dimers, reducing catalytic accessibility. Kinetic studies (e.g., monitoring aldol reactions via GC-MS) show higher turnover frequencies in polar solvents (acetonitrile), where monomeric species dominate. Statistical analysis (ANOVA) of reaction rates under varied conditions clarifies these trends .

Q. Q6. How can computational modeling (DFT, MD) predict the compound’s interactions in supramolecular assemblies?

Methodological Answer: Density functional theory (DFT) optimizes molecular geometry and calculates electrostatic potential surfaces, highlighting hydrogen-bonding sites (urea NH and hydroxyl O). Molecular dynamics (MD) simulations in water reveal hydration shells and aggregation tendencies. For example, radial distribution functions (RDFs) show preferential interaction between hydroxyl groups and water molecules at 2.8 Å .

Data Analysis and Experimental Design

Q. Q7. What statistical methods are appropriate for analyzing discrepancies in thermal stability data (TGA/DSC) across studies?

Methodological Answer: Thermogravimetric analysis (TGA) data variability often stems from heating rate differences (5–20°C/min). Apply multivariate regression to correlate decomposition onset temperatures with experimental parameters. For DSC, Kissinger analysis calculates activation energies (Eₐ) from peak shifts under varying heating rates. Outliers may indicate impurities or polymorphic transitions .

Q. Q8. How should researchers design experiments to validate the compound’s role as a crosslinking agent in polymer chemistry?

Methodological Answer:

- Controlled Variables : Monomer-to-crosslinker ratio, curing temperature, and solvent.

- Characterization : Gel fraction analysis (soxhlet extraction) and dynamic mechanical analysis (DMA) to measure crosslink density.

- Comparative Studies : Use FTIR to track urethane/urea bond formation and SAXS to assess network homogeneity .

Safety and Handling in Research Settings

Q. Q9. What are the critical safety protocols for handling urea, tetrakis(2-hydroxyethyl)-, in aqueous solutions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.